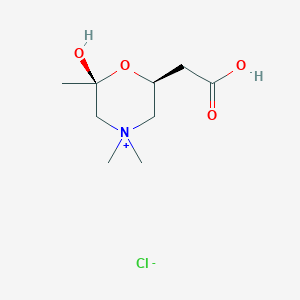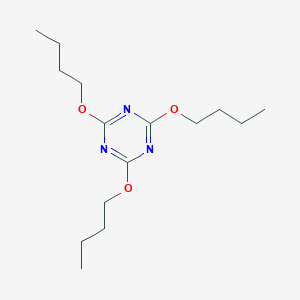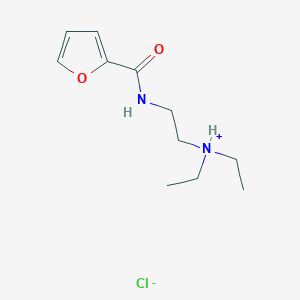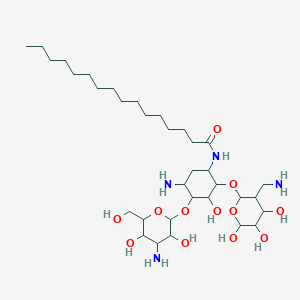
Hemiacetylcarnitinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hemiacetylcarnitinium is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of L-carnitine, an amino acid that plays a crucial role in energy metabolism. Hemiacetylcarnitinium has been shown to possess unique properties that make it a promising candidate for use in scientific research.
Mechanism Of Action
The mechanism of action of hemiacetylcarnitinium is not yet fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical And Physiological Effects
Hemiacetylcarnitinium has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of ATP in cells, which is the primary source of energy in the body. It has also been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using hemiacetylcarnitinium in lab experiments is its ability to penetrate the blood-brain barrier. This makes it a promising candidate for use in studies related to the brain. However, one of the limitations of using hemiacetylcarnitinium is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research related to hemiacetylcarnitinium. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential applications in the field of sports medicine, as it has been shown to increase endurance in athletes. Further research is needed to fully understand the potential applications of hemiacetylcarnitinium in these fields.
Conclusion:
In conclusion, hemiacetylcarnitinium is a promising compound that has gained significant attention in the scientific community. It has several potential applications in various fields, including scientific research, sports medicine, and the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of hemiacetylcarnitinium in these fields.
Synthesis Methods
Hemiacetylcarnitinium can be synthesized through the reaction of L-carnitine with acetic anhydride. The reaction results in the formation of hemiacetylcarnitinium, which can be purified through various methods such as column chromatography.
Scientific Research Applications
Hemiacetylcarnitinium has been extensively studied for its potential applications in scientific research. It has been shown to possess antioxidant properties, making it useful in studies related to oxidative stress. It has also been shown to have neuroprotective effects, making it a promising candidate for use in studies related to neurodegenerative diseases.
properties
CAS RN |
104928-58-7 |
|---|---|
Product Name |
Hemiacetylcarnitinium |
Molecular Formula |
C9H18ClNO4 |
Molecular Weight |
239.69 g/mol |
IUPAC Name |
2-[(2S,6S)-6-hydroxy-4,4,6-trimethylmorpholin-4-ium-2-yl]acetic acid;chloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(13)6-10(2,3)5-7(14-9)4-8(11)12;/h7,13H,4-6H2,1-3H3;1H/t7-,9-;/m0./s1 |
InChI Key |
ZDNWCPDGSHXFCB-KUSKTZOESA-N |
Isomeric SMILES |
C[C@]1(C[N+](C[C@@H](O1)CC(=O)O)(C)C)O.[Cl-] |
SMILES |
CC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Cl-] |
Canonical SMILES |
CC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Cl-] |
synonyms |
6-carboxymethyl-2-hydroxy-2,4,4-trimethylmorpholinium chloride hemiacetylcarnitinium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)








